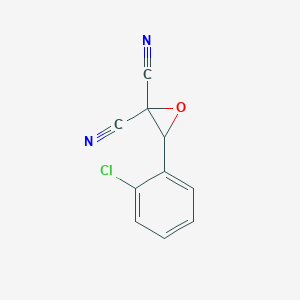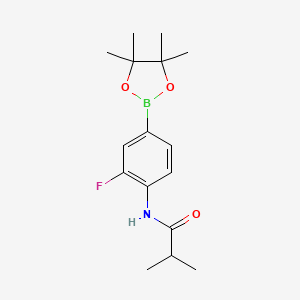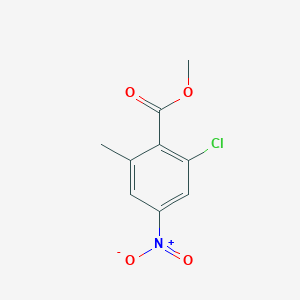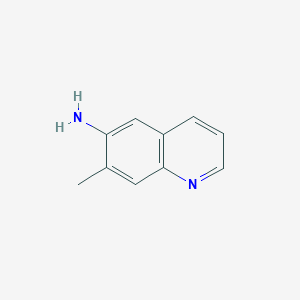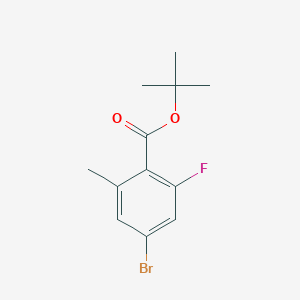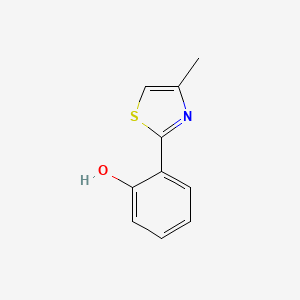![molecular formula C8H7N5O2 B13983840 [(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile CAS No. 65479-07-4](/img/structure/B13983840.png)
[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Nitrophenyl)amino]diazenylacetonitrile is an organic compound characterized by the presence of a nitrophenyl group, an amino group, and a diazenylacetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)amino]diazenylacetonitrile typically involves the reaction of 4-nitroaniline with diazonium salts under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under acidic or basic conditions to facilitate the formation of the diazenylacetonitrile linkage.
Industrial Production Methods
While specific industrial production methods for 2-[(4-Nitrophenyl)amino]diazenylacetonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-[(4-Nitrophenyl)amino]diazenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diazenylacetonitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the diazenylacetonitrile group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted diazenylacetonitrile compounds.
科学研究应用
2-[(4-Nitrophenyl)amino]diazenylacetonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(4-Nitrophenyl)amino]diazenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress. The diazenylacetonitrile moiety can interact with nucleophiles, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Nitroaniline: Shares the nitrophenyl group but lacks the diazenylacetonitrile moiety.
Diazenylacetonitrile: Contains the diazenylacetonitrile group but lacks the nitrophenyl group.
Uniqueness
2-[(4-Nitrophenyl)amino]diazenylacetonitrile is unique due to the combination of the nitrophenyl and diazenylacetonitrile groups, which confer distinct chemical and biological properties not found in the individual components.
属性
CAS 编号 |
65479-07-4 |
|---|---|
分子式 |
C8H7N5O2 |
分子量 |
205.17 g/mol |
IUPAC 名称 |
2-[(4-nitroanilino)diazenyl]acetonitrile |
InChI |
InChI=1S/C8H7N5O2/c9-5-6-10-12-11-7-1-3-8(4-2-7)13(14)15/h1-4H,6H2,(H,10,11) |
InChI 键 |
AEQRSZGMHTVBEV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NN=NCC#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
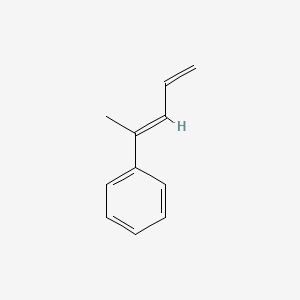
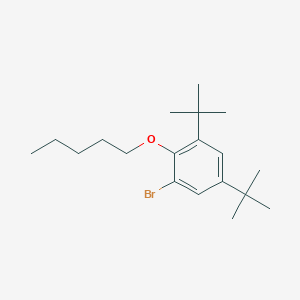

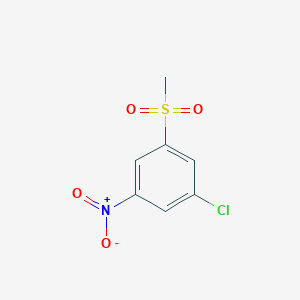
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
